N-(5-BROMO-8-QUINOLYL)-2-(4-OXO-1-PHENYL-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ACETAMIDE
Overview
Description
N-(5-BROMO-8-QUINOLYL)-2-(4-OXO-1-PHENYL-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline ring substituted with a bromine atom and a pyrazolopyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-8-QUINOLYL)-2-(4-OXO-1-PHENYL-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Derivative: The starting material, 8-hydroxyquinoline, undergoes bromination to introduce a bromine atom at the 5-position, yielding 5-bromo-8-hydroxyquinoline.
Formation of the Pyrazolopyrimidine Moiety: The pyrazolopyrimidine core is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine and a β-ketoester.
Coupling Reaction: The final step involves coupling the brominated quinoline derivative with the pyrazolopyrimidine moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-8-QUINOLYL)-2-(4-OXO-1-PHENYL-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding quinoline N-oxide derivatives.
Reduction: Reduced forms of the pyrazolopyrimidine moiety.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(5-BROMO-8-QUINOLYL)-2-(4-OXO-1-PHENYL-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(5-BROMO-8-QUINOLYL)-2-(4-OXO-1-PHENYL-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ACETAMIDE involves interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The pyrazolopyrimidine moiety can inhibit specific enzymes involved in cell signaling pathways, leading to anti-proliferative effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-BROMO-8-QUINOLYL)-2-(4-OXO-1-PHENYL-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ACETONITRILE
- N-(5-BROMO-8-QUINOLYL)-2-(4-OXO-1-PHENYL-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ACETIC ACID
Uniqueness
N-(5-BROMO-8-QUINOLYL)-2-(4-OXO-1-PHENYL-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ACETAMIDE is unique due to its specific substitution pattern and the combination of the quinoline and pyrazolopyrimidine moieties. This unique structure imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN6O2/c23-17-8-9-18(20-15(17)7-4-10-24-20)27-19(30)12-28-13-25-21-16(22(28)31)11-26-29(21)14-5-2-1-3-6-14/h1-11,13H,12H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZKLUGONKYWFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C5C(=C(C=C4)Br)C=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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